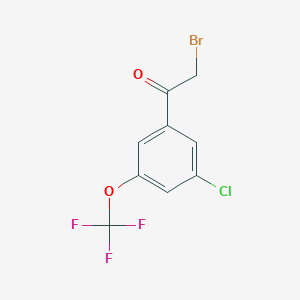

3-Chloro-5-(trifluoromethoxy)phenacyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-5-(trifluoromethoxy)phenacyl bromide, also known as 3-chloro-5-(TFMPC) and 3-chloro-5-trifluoromethoxybenzoyl bromide, is an organobromide compound that is used in a variety of scientific research and laboratory experiments. It is a colorless, low-melting solid that is soluble in a variety of organic solvents. This compound has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.

科学的研究の応用

- Photocaging refers to the reversible masking of functional groups using light. Researchers use 3-Chloro-5-(trifluoromethoxy)phenacyl bromide as a photocaging agent for biomolecules (e.g., amino acids, peptides, nucleotides). Upon exposure to UV light, it releases the caged group, enabling precise spatiotemporal control in biological studies .

- This compound serves as a versatile building block in synthetic chemistry. Its bromide functionality allows for nucleophilic substitution reactions, making it useful for constructing complex organic molecules. Researchers often incorporate it into drug discovery and materials science projects.

- By attaching a fluorophore to 3-Chloro-5-(trifluoromethoxy)phenacyl bromide, scientists create fluorescent probes. These probes help visualize specific cellular components, study protein localization, and monitor biochemical processes. The trifluoromethoxy group enhances the probe’s stability and solubility .

- Researchers use this compound to modify peptides and proteins selectively. By introducing a photolabile protecting group, they can control protein function or study protein-protein interactions. The trifluoromethoxy moiety minimizes interference with biological systems .

- Photoaffinity labeling involves attaching a photoactivatable probe to a target protein. 3-Chloro-5-(trifluoromethoxy)phenacyl bromide is an excellent choice for this purpose. Upon UV irradiation, it covalently binds to nearby amino acids, allowing researchers to identify protein binding partners and study ligand-receptor interactions .

- The trifluoromethoxy group in this compound imparts hydrophobicity and chemical stability. Researchers use it to modify surfaces (e.g., glass slides, nanoparticles) for applications such as biosensors, drug delivery, and microarray fabrication. The resulting modified surfaces exhibit improved resistance to fouling and enhanced biocompatibility .

Photocaging Reagents

Synthetic Chemistry

Fluorescent Probes and Labels

Peptide and Protein Modification

Photoaffinity Labeling

Materials Science and Surface Modification

特性

IUPAC Name |

2-bromo-1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O2/c10-4-8(15)5-1-6(11)3-7(2-5)16-9(12,13)14/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETXUZFJAVNMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(trifluoromethoxy)phenacyl bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2678606.png)

![ethyl 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2678613.png)

![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678614.png)